3,5-Bis(hydroxymethyl)benzonitrile
Overview
Description
3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 It features a benzene ring substituted with two hydroxymethyl groups at the 3 and 5 positions and a nitrile group at the 1 position
Mechanism of Action
Mode of Action
It is known that the compound’s hydroxymethyl groups could potentially interact with biological targets through hydrogen bonding
Biochemical Pathways
The biochemical pathways affected by 3,5-Bis(hydroxymethyl)benzonitrile are currently unknown. Given the compound’s structure, it could potentially interfere with pathways involving similar structures or those that require the function of its functional groups .
Pharmacokinetics
The compound’s hydroxymethyl groups could potentially influence its solubility and therefore its absorption and distribution
Result of Action
It is possible that the compound could have various effects depending on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the direct cyanation of 3,5-dihydroxybenzyl alcohol using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyanation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3,5-Dicarboxybenzonitrile.
Reduction: 3,5-Bis(aminomethyl)benzonitrile.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
3,5-Bis(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
3,5-Dihydroxybenzonitrile: Lacks the hydroxymethyl groups, making it less versatile in certain synthetic applications.
3,5-Bis(trifluoromethyl)benzonitrile: Contains trifluoromethyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.
3,5-Bis(methoxymethyl)benzonitrile: Features methoxymethyl groups, which can influence its solubility and reactivity compared to hydroxymethyl groups
Uniqueness: 3,5-Bis(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDGDCCWYUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576769 | |
Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146335-23-1 | |
Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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